molecular formula C19H20N4O3 B2825640 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide CAS No. 1202997-94-1

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide

Cat. No. B2825640
CAS RN: 1202997-94-1
M. Wt: 352.394
InChI Key: MKZKZRHNIMTFPS-UHFFFAOYSA-N
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Description

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is known for its unique chemical structure and promising biological activities, which make it a valuable target for further research and development.

Scientific Research Applications

Aggregation and Sensing Applications

Pyridine and furan-based pyridine/pyridinium bisamides, including compounds structurally related to 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide, have been explored for their potential as supramolecular gelators. These materials have shown promising results in cation binding and selective sensing applications. For instance, furan analogues have demonstrated the ability to form gels in the presence of specific metal ions such as Ag+ and Cu2+ in certain solvent mixtures. Moreover, these compounds have been utilized to distinguish between thiol-based amino acids and other amino acids effectively, as well as to discriminate D-glucose from D-mannose through gel to sol transformation. Additionally, these gelators have been investigated for their capability to encapsulate and release chemopreventive drugs, highlighting their potential in drug delivery systems (Panja, Ghosh, & Ghosh, 2018).

Binding Affinity and DNA Interaction

2,5-Bis(4-guanylphenyl)furan, a compound with a structural resemblance to this compound, has demonstrated enhanced DNA-binding affinity compared to related drugs like pentamidine. Its interaction with DNA has been studied, revealing that unlike other similar drugs, it forms direct hydrogen bond interactions with DNA, contributing to its increased efficacy. This suggests that compounds within this chemical family may offer valuable insights into designing more effective DNA-targeting drugs (Laughton et al., 1995).

Antitubercular Activity

Research into the synthesis and evaluation of compounds structurally related to this compound has identified significant anti-tubercular activity against Mycobacterium tuberculosis. Notably, a series of novel derivatives exhibited potent activity, with some compounds showing 50% inhibitory concentrations (IC50) in the low micromolar range. These findings underscore the potential of such compounds in developing new treatments for tuberculosis (Srinivasarao et al., 2020).

Neuroinflammation Imaging

Compounds similar to this compound have been employed in developing PET radiotracers for imaging reactive microglia and disease-associated microglia in neuroinflammation. Such compounds, targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), have shown potential for noninvasive imaging of neuroinflammation, contributing to the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-19(20-12-15-5-2-10-25-15)14-4-1-9-23(13-14)18-8-7-16(21-22-18)17-6-3-11-26-17/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZKZRHNIMTFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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